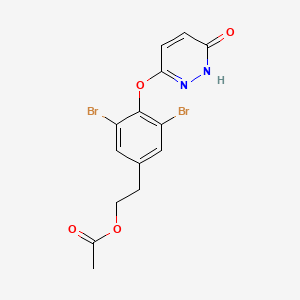
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and a pyridazinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of the pyridazinone group. The final step involves the acetylation of the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone group.
Substitution: The bromine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate involves its interaction with specific molecular targets. The bromine atoms and the pyridazinone group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate: shares similarities with other brominated phenyl derivatives and pyridazinone-containing compounds.
2-{3,5-Dibromo-4-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl}methyl acetate: is a closely related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the pyridazinone group, which imparts distinct chemical and biological properties
Properties
CAS No. |
920509-41-7 |
|---|---|
Molecular Formula |
C14H12Br2N2O4 |
Molecular Weight |
432.06 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-[(6-oxo-1H-pyridazin-3-yl)oxy]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H12Br2N2O4/c1-8(19)21-5-4-9-6-10(15)14(11(16)7-9)22-13-3-2-12(20)17-18-13/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
InChI Key |
RMQKQZKDDOMTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C(=C1)Br)OC2=NNC(=O)C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)

![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)


![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)

![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)


